Pseudolarolide Q2
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Overview
Description
Pseudolarolide Q2 is a triterpenoid compound isolated from the roots of Codonopsis pilosula, a plant commonly used in traditional Chinese medicine. This compound has garnered interest due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudolarolide Q2 involves multiple steps, including the isolation of the compound from natural sources. The primary source of this compound is the peel of Pseudolarix amabilis . The compound is typically extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pseudolarolide Q2 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Pseudolarolide Q2 has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of Pseudolarolide Q2 involves its interaction with molecular targets such as Sirtuin 1 (SIRT1). By modulating the activity of SIRT1, this compound can influence various cellular processes, including aging, inflammation, and metabolism . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
Pseudolarolide Q2 is part of a family of triterpenoids, which includes compounds like Pseudolarolide E, Pseudolarolide F, Pseudolarolide K, and Pseudolarolide P . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. This compound is unique due to its strong antimicrobial activity and potential role in regulating SIRT1 activity .
List of Similar Compounds
- Pseudolarolide E
- Pseudolarolide F
- Pseudolarolide K
- Pseudolarolide P
Properties
Molecular Formula |
C30H42O7 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(1R,3'R,4R,5R,6R,8S,10R,12S,13S,16S,22R)-3',4,6,12,17,17-hexamethylspiro[9,18,23,24-tetraoxahexacyclo[20.2.1.01,13.04,12.05,10.016,22]pentacos-20-ene-8,5'-oxolane]-2',19-dione |
InChI |
InChI=1S/C30H42O7/c1-17-13-30(14-18(2)24(32)35-30)33-19-15-27(6)21-8-7-20-25(3,4)34-22(31)9-10-28(20)16-29(21,37-36-28)12-11-26(27,5)23(17)19/h9-10,17-21,23H,7-8,11-16H2,1-6H3/t17-,18-,19-,20+,21+,23+,26-,27+,28+,29-,30+/m1/s1 |
InChI Key |
KYSAZQMUXWZIQI-CUAOZKIYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2(C[C@H](C(=O)O2)C)O[C@H]3[C@H]1[C@]4(CC[C@@]56C[C@]7(C=CC(=O)OC([C@@H]7CC[C@H]5[C@@]4(C3)C)(C)C)OO6)C |
Canonical SMILES |
CC1CC2(CC(C(=O)O2)C)OC3C1C4(CCC56CC7(C=CC(=O)OC(C7CCC5C4(C3)C)(C)C)OO6)C |
Origin of Product |
United States |
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